

An In-Depth Technical Guide to the Spectral Analysis of Isopropylboronic Acid

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Compound of Interest

Compound Name: *Isopropylboronic acid*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **isopropylboronic acid**, a versatile building block in organic synthesis and medicinal chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for identification, purity assessment, and reaction monitoring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of **isopropylboronic acid** by providing information about the chemical environment of its hydrogen (^1H) and carbon (^{13}C) nuclei.

^1H NMR Spectral Data

The ^1H NMR spectrum of **isopropylboronic acid** exhibits distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electron-withdrawing nature of the boronic acid group.

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
-CH(CH ₃) ₂	~1.0 - 1.2	Septet	~7.0
-CH(CH ₃) ₂	~0.9 - 1.1	Doublet	~7.0
-B(OH ₂)	Variable (broad singlet)	Singlet (broad)	N/A

Note: The chemical shift of the hydroxyl protons is highly dependent on the solvent, concentration, and temperature and often appears as a broad singlet that can exchange with D₂O.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in singlet peaks for each unique carbon atom. The carbon atom directly attached to the boron atom is significantly deshielded.

Carbon Assignment	Chemical Shift (δ , ppm)
CH(CH ₃) ₂	~25 - 30
-CH(CH ₃) ₂	~18 - 22

Note: The signal for the carbon atom bonded to boron can sometimes be broad due to quadrupolar relaxation of the boron nucleus.

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

- Weigh approximately 5-10 mg of **isopropylboronic acid**.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in an NMR tube.

- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

Data Acquisition:

- Acquire the ^1H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.
- Acquire the ^{13}C NMR spectrum on the same instrument, typically at a frequency of 75 MHz or higher.
- For ^{13}C NMR, use a standard proton-decoupled pulse sequence.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

IR Spectral Data

The IR spectrum of **isopropylboronic acid** is characterized by strong absorptions corresponding to the O-H, C-H, and B-O bonds.

Wavenumber (cm^{-1})	Vibrational Mode	Intensity
~3600 - 3200	O-H stretch (boronic acid)	Strong, Broad
~2960 - 2870	C-H stretch (aliphatic)	Strong
~1465	C-H bend (aliphatic)	Medium
~1380 - 1340	B-O stretch	Strong
~1180	C-C stretch	Medium
~850	O-H bend (out-of-plane)	Medium, Broad

Note: The broadness of the O-H stretching band is due to hydrogen bonding.

Experimental Protocol for IR Spectroscopy

Sample Preparation (KBr Pellet Technique):

- Thoroughly grind 1-2 mg of **isopropylboronic acid** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
- Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

Sample Preparation (Attenuated Total Reflectance - ATR):

- Place a small amount of the solid **isopropylboronic acid** directly onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

- Record a background spectrum of the empty sample compartment or the clean ATR crystal.
- Place the sample in the instrument and record the IR spectrum over the range of 4000-400 cm^{-1} .
- The final spectrum is obtained by ratioing the sample spectrum against the background spectrum. Information on the use of a Bruker Tensor 27 FT-IR instrument for this purpose has been noted.[\[1\]](#)

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes molecules and separates them based on their mass-to-charge ratio (m/z), providing information about the molecular weight and elemental composition. The monoisotopic mass of **isopropylboronic acid** is 88.0695597 Da.

[\[1\]](#)

Mass Spectral Data

The mass spectrum of **isopropylboronic acid** can be complex due to its tendency to undergo dehydration to form cyclic anhydrides (boroxines) or to form adducts with the solvent. Electron Ionization (EI) is a common technique for such analyses.

m/z	Proposed Fragment	Relative Intensity
88	$[M]^+$ (Molecular Ion)	Low to Medium
70	$[M - H_2O]^+$	Medium
43	$[C_3H_7]^+$	High
41	$[C_3H_5]^+$	Medium

Note: The relative intensities can vary significantly depending on the ionization method and the instrument conditions.

Experimental Protocol for Mass Spectrometry

Sample Introduction:

- For techniques like Gas Chromatography-Mass Spectrometry (GC-MS), dissolve the sample in a volatile organic solvent.
- For direct infusion techniques, prepare a dilute solution of the sample in a suitable solvent system, often containing a small amount of acid or base to aid ionization.

Ionization:

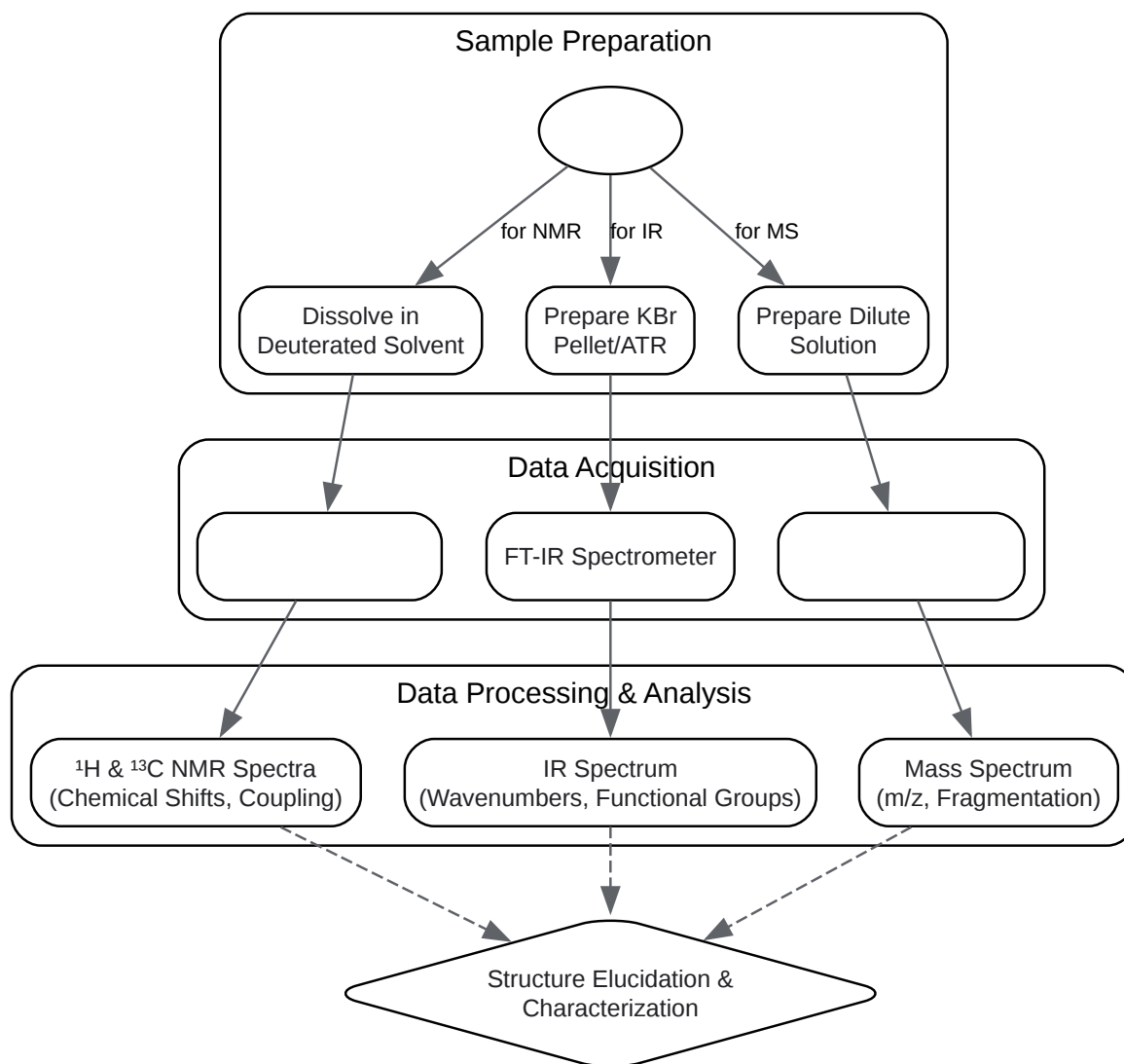
- Electron Ionization (EI): The sample is bombarded with a high-energy electron beam, causing fragmentation.
- Electrospray Ionization (ESI): A high voltage is applied to a liquid to create an aerosol, which is a softer ionization technique often used with liquid chromatography (LC-MS).

Mass Analysis:

- The generated ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight).
- The detector records the abundance of ions at each m/z value.

Logical Workflow for Spectral Analysis

The following diagram illustrates a typical workflow for the comprehensive spectral analysis of a chemical compound like **isopropylboronic acid**.



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Workflow for Spectral Analysis of **Isopropylboronic Acid**.

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References

- 1. Isopropylboronic acid | C₃H₉BO₂ | CID 2734750 - PubChem [pubchem.ncbi.nlm.nih.gov]
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